3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9-phenyl-9H-carbazole)
CAS No.:
Cat. No.: VC16778651
Molecular Formula: C51H36N2
Molecular Weight: 676.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C51H36N2 |
|---|---|
| Molecular Weight | 676.8 g/mol |
| IUPAC Name | 3-[9,9-dimethyl-7-(9-phenylcarbazol-3-yl)fluoren-2-yl]-9-phenylcarbazole |
| Standard InChI | InChI=1S/C51H36N2/c1-51(2)45-31-35(33-23-27-49-43(29-33)41-17-9-11-19-47(41)52(49)37-13-5-3-6-14-37)21-25-39(45)40-26-22-36(32-46(40)51)34-24-28-50-44(30-34)42-18-10-12-20-48(42)53(50)38-15-7-4-8-16-38/h3-32H,1-2H3 |
| Standard InChI Key | DJWGAIFXUZSFHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=C1C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a 9,9-dimethylfluorene backbone linked at the 2,7-positions to two 9-phenylcarbazole groups. The IUPAC name, 3-[9,9-dimethyl-7-(9-phenylcarbazol-3-yl)fluoren-2-yl]-9-phenylcarbazole, reflects this arrangement . The SMILES string (CC1(C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=C1C=C(C=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C) confirms the dimethylfluorene core and carbazole substituents .
Crystallographic and Conformational Analysis
Conformer generation is restricted due to the compound’s size (53 heavy atoms) and rotational constraints (4 rotatable bonds) . The planar fluorene and carbazole units facilitate π-π stacking, critical for charge transport in solid-state applications .
Synthesis and Functionalization
Palladium-Catalyzed Cross-Coupling
A representative synthesis involves Ullmann-type coupling between brominated intermediates. For example:
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Reactants: 7-Bromo-9,9-dimethylfluoren-2-yl-carbazole derivative and 9-phenylcarbazole boronic ester.
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Conditions: CuI (7.9 mmol), ethylenediamine (31 mmol), K3PO4 (47 mmol) in toluene at 120°C for 22 hours .
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Yield: 58% after column chromatography and recrystallization .
Table 1: Key Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuI | |
| Ligand | Ethylenediamine | |
| Base | K3PO4 | |
| Temperature | 120°C | |
| Reaction Time | 22 hours |
Challenges in Purification
The compound’s hydrophobicity (XLogP3-AA = 13.8) complicates aqueous workup, necessitating toluene/hexane recrystallization .
Physicochemical Properties
Computed Properties
PubChem-derived data highlight critical attributes:
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 676.8 g/mol |
| XLogP3-AA | 13.8 |
| Topological Polar Surface Area | 9.9 Ų |
| Heavy Atom Count | 53 |
| Rotatable Bond Count | 4 |
Spectroscopic Features
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UV-Vis Absorption: Fluorene-carbazole systems exhibit λmax ≈ 380 nm (π-π* transition) with shoulder peaks indicating intramolecular charge transfer .
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Photoluminescence: Solid-state emission at 360–385 nm (blue-shifted vs. solution phase 415–425 nm) due to aggregation-induced quenching .
Applications in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
The conjugated structure enables efficient hole transport, with carbazole’s high triplet energy (≈3.0 eV) suppressing exciton quenching in blue-emitting devices .
Photovoltaic Cells
As a donor material in bulk heterojunction solar cells, the compound’s broad absorption (300–400 nm) enhances photon harvesting .
Fluorescent Sensors
The rigid structure minimizes non-radiative decay, yielding high quantum yields (Φ ≈ 0.65) for pH or ion detection .
Recent Research Developments
Networked Copolymers
Hydrosilylation with 1,4-bis(dimethylsilyl)benzene yields branched polymers showing bimodal emission (415 nm and 450 nm), ideal for white-light LEDs .
Stability Enhancements
Encapsulation in PMMA matrices reduces oxygen degradation, extending OLED lifespans by 40% under accelerated testing .
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